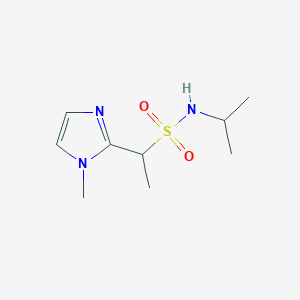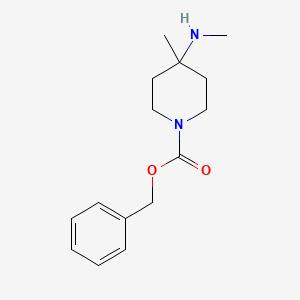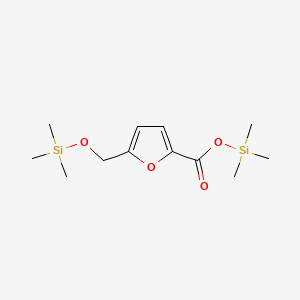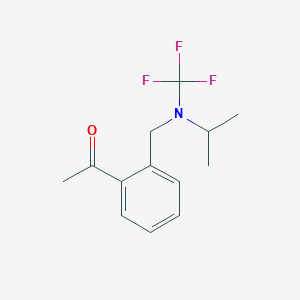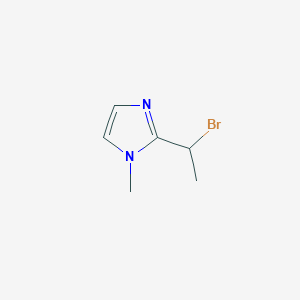![molecular formula C8H18O3Si B13957152 Methyl 3-[(trimethylsilyl)oxy]butanoate CAS No. 55590-74-4](/img/structure/B13957152.png)
Methyl 3-[(trimethylsilyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(trimethylsilyl)oxy]butanoate is an organic compound with the molecular formula C8H18O3Si. It is an ester derivative of butanoic acid, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is characterized by its unique structural features, which include a trimethylsilyl group bonded to an oxygen atom, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-[(trimethylsilyl)oxy]butanoate can be synthesized through the esterification of 3-hydroxybutanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Hydroxybutanoic acid+Trimethylsilyl chloride→Methyl 3-[(trimethylsilyl)oxy]butanoate+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(trimethylsilyl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the trimethylsilyl group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(trimethylsilyl)oxy]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl 3-[(trimethylsilyl)oxy]butanoate involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. This allows for selective reactions to occur at other functional groups. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can stabilize transition states and intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: Similar ester structure but lacks the trimethylsilyl group.
Ethyl 3-[(trimethylsilyl)oxy]butanoate: Similar structure with an ethyl group instead of a methyl group.
Trimethylsilyl 3-[(trimethylsilyl)oxy]butanoate: Contains an additional trimethylsilyl group.
Uniqueness
Methyl 3-[(trimethylsilyl)oxy]butanoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased volatility and stability. This makes it particularly useful in applications requiring selective protection and reactivity .
Eigenschaften
CAS-Nummer |
55590-74-4 |
|---|---|
Molekularformel |
C8H18O3Si |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
methyl 3-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C8H18O3Si/c1-7(6-8(9)10-2)11-12(3,4)5/h7H,6H2,1-5H3 |
InChI-Schlüssel |
FHDCVPMIQWHEAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



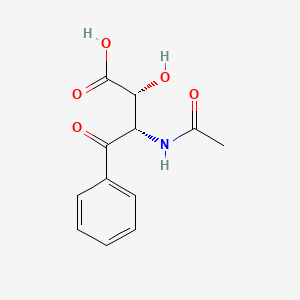
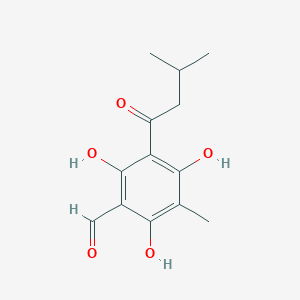

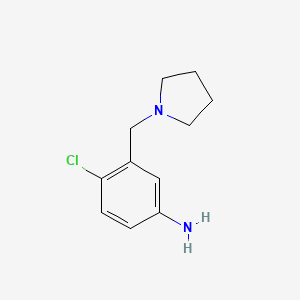
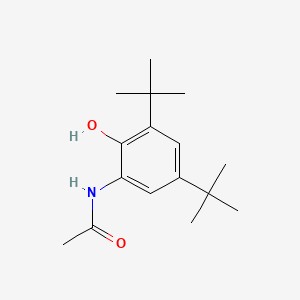

![2-Chloro-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13957097.png)
